molecular formula C11H9BrClN B1285046 6-Bromo-4-chloro-2-ethylquinoline CAS No. 930570-40-4

6-Bromo-4-chloro-2-ethylquinoline

Cat. No. B1285046
CAS RN: 930570-40-4
M. Wt: 270.55 g/mol
InChI Key: BTDUERYMNJZNRZ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-ethylquinoline is a compound that has not been directly synthesized in the provided papers, but related compounds have been studied extensively due to their potential applications in medicinal chemistry and as intermediates for the synthesis of various biologically active molecules. The research on these compounds spans the development of novel synthetic routes, crystal structure analysis, and the exploration of their biological activities.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions with careful optimization of conditions. For instance, the Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved through a condensation and cyclization sequence, yielding the compound in 48% overall yield from 4-bromoaniline . Similarly, the synthesis of 6-bromo-4-iodoquinoline was accomplished through a five-step process, including cyclization and substitution reactions, starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . These studies highlight the complexity and the need for precise control over reaction conditions in the synthesis of bromo-chloro-quinoline derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system with specific unit cell parameters . Additionally, the crystal structure and conformational analysis of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline were performed using X-ray diffraction and density functional theory (DFT) .

Chemical Reactions Analysis

The reactivity of these compounds with various nucleophiles has been explored. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was found to react with water, alcohols, ammonia, and amines to yield a range of substituted quinazoline diones . These reactions demonstrate the versatility of bromo-chloro-quinoline derivatives in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal packing of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, for example, was stabilized by hydrogen bonds and π-stacking interactions, as revealed by Hirshfeld surface analysis . The molecular electrostatic potential and frontier molecular orbitals of 3-benzyl-6-bromo-2-chloroquinoline and its methoxy derivative were investigated using DFT, providing insights into their physicochemical characteristics .

Scientific Research Applications

Synthesis and Chemical Applications

6-Bromo-4-chloro-2-ethylquinoline has been utilized in various chemical syntheses and applications. For instance, a study by Wlodarczyk et al. (2011) explored its use as a starting material in the preparation of compounds for infectious disease research. They delved into the Knorr synthesis, which involves the condensation between β-keto esters and 4-bromoaniline, leading to the formation of 6-bromoquinolin-2(1H)-one. This study contributed significantly to understanding the synthetic steps and optimization of conditions for producing related compounds (Wlodarczyk et al., 2011).

Antimicrobial and Antimalarial Applications

6-Bromo-4-chloro-2-ethylquinoline derivatives have shown promise in antimicrobial and antimalarial applications. Parthasaradhi et al. (2015) synthesized novel derivatives of this compound and evaluated their effectiveness against various microorganisms and the malaria parasite, P. falciparum. These derivatives were created from intermediates like 6-bromo-2-chloro-quinolin-3-yl-methanol and showed significant biological activity, highlighting the potential of these compounds in the medical field (Parthasaradhi et al., 2015).

Crystal Structure and Molecular Interactions

Research by Ouerghi et al. (2021) focused on the crystal structure and molecular interactions of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one. This study not only described an efficient process for synthesizing this compound but also detailed its crystal packing, stabilized by various interactions like hydrogen bonds and π-π stacking interactions. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can influence their applications in various fields (Ouerghi et al., 2021).

Potential in Drug Development

A variety of 6-Bromo-4-chloro-2-ethylquinoline derivatives have been investigated for their pharmacological activities. A study by Rajveer et al. (2010) synthesized oxoquinazoline derivatives and assessed their antibacterial, anti-inflammatory, and analgesic activities. These findings are significant in the context of drug development, as they open pathways for the creation of new therapeutic agents (Rajveer et al., 2010).

Photochemical Properties

The study of photochromic properties of compounds related to 6-Bromo-4-chloro-2-ethylquinoline, such as spiropyrans and spirooxazines, was conducted by Voloshin et al. (2008). They explored the thermal and photo-induced isomerization of these compounds, which is pivotal in understanding their behavior under different lighting conditions. Such properties have potential applications in material science and photochemistry (Voloshin et al., 2008).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. . It has hazard statements H301 - H318 - H413 and precautionary statements P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

6-bromo-4-chloro-2-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDUERYMNJZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C=C(C=CC2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588923
Record name 6-Bromo-4-chloro-2-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2-ethylquinoline

CAS RN

930570-40-4
Record name 6-Bromo-4-chloro-2-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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